(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate
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Overview
Description
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: is a chemical compound characterized by its bromine-substituted fluorene core and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,7-dibromofluorene as the starting material.
Reaction Conditions: The compound is synthesized through a reaction involving 2,7-dibromofluorene and 2-methylprop-2-enoic acid in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific duration.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atoms or other functional groups.
Substitution: Substitution reactions can occur at the bromine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer bromine atoms.
Substitution Products: Derivatives with different substituents at the bromine positions.
Scientific Research Applications
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted fluorenes on biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: can be compared with other similar compounds, such as 2,7-dibromofluorene and 9-fluorenone . These compounds share the fluorene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2,7-Dibromofluorene
9-Fluorenone
2,7-Dibromo-9-fluoren-9-ol
2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol
This compound's unique structural features and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.
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Properties
CAS No. |
918629-43-3 |
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Molecular Formula |
C17H12Br2O2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H12Br2O2/c1-9(2)17(20)21-16-14-7-10(18)3-5-12(14)13-6-4-11(19)8-15(13)16/h3-8,16H,1H2,2H3 |
InChI Key |
AXXZDISOSBQUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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